molecular formula C16H22ClN3O3 B14617983 1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid CAS No. 58831-11-1

1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid

Cat. No.: B14617983
CAS No.: 58831-11-1
M. Wt: 339.82 g/mol
InChI Key: RHYYXOXXSWOQQC-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl group and a heptyl chain. Imidazoles are a class of heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . The chlorophenyl and heptyl groups can be introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)heptyl]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

1-[2-(4-Chlorophenyl)heptyl]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)heptyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The heptyl chain can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Chlorophenyl)heptyl]imidazole is unique due to the combination of the chlorophenyl group, heptyl chain, and imidazole ring.

Properties

CAS No.

58831-11-1

Molecular Formula

C16H22ClN3O3

Molecular Weight

339.82 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)heptyl]imidazole;nitric acid

InChI

InChI=1S/C16H21ClN2.HNO3/c1-2-3-4-5-15(12-19-11-10-18-13-19)14-6-8-16(17)9-7-14;2-1(3)4/h6-11,13,15H,2-5,12H2,1H3;(H,2,3,4)

InChI Key

RHYYXOXXSWOQQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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